molecular formula C22H21N3S B2918379 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207055-84-2

2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2918379
CAS No.: 1207055-84-2
M. Wt: 359.49
InChI Key: BNARLLVFGJPCMK-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the 2,4-dimethylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through nucleophilic substitution reactions using thiols and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyrazolopyrazine core or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the pyrazolopyrazine core.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, pyrazolopyrazine derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE: Unique due to its specific substitution pattern and potential biological activity.

    Other Pyrazolopyrazines: Compounds with different substituents on the pyrazolopyrazine core, which might exhibit varying biological activities and properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparisons with other pyrazolopyrazines can highlight differences in potency, selectivity, and applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-5-4-6-18(12-15)14-26-22-21-13-20(24-25(21)10-9-23-22)19-8-7-16(2)11-17(19)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNARLLVFGJPCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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